molecular formula C3H5N3O B15226931 (1,2,5-Oxadiazol-3-yl)methanamine

(1,2,5-Oxadiazol-3-yl)methanamine

Cat. No.: B15226931
M. Wt: 99.09 g/mol
InChI Key: LUWIDHFKMPHZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,5-Oxadiazol-3-yl)methanamine is a chemical compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methanamine group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5-Oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the oxadiazole ring. The methanamine group can be introduced through subsequent reactions involving amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and amination processes efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazoles. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

(1,2,5-Oxadiazol-3-yl)methanamine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,2,5-Oxadiazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interaction with cellular components to induce desired biological responses.

Comparison with Similar Compounds

  • (1,2,4-Oxadiazol-3-yl)methanamine
  • (1,3,4-Oxadiazol-2-yl)methanamine
  • (1,2,5-Thiadiazol-3-yl)methanamine

Comparison: (1,2,5-Oxadiazol-3-yl)methanamine is unique due to the specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct chemical and physical properties Compared to (1,2,4-Oxadiazol-3-yl)methanamine and (1,3,4-Oxadiazol-2-yl)methanamine, it may exhibit different reactivity and stability profiles

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

1,2,5-oxadiazol-3-ylmethanamine

InChI

InChI=1S/C3H5N3O/c4-1-3-2-5-7-6-3/h2H,1,4H2

InChI Key

LUWIDHFKMPHZFF-UHFFFAOYSA-N

Canonical SMILES

C1=NON=C1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.